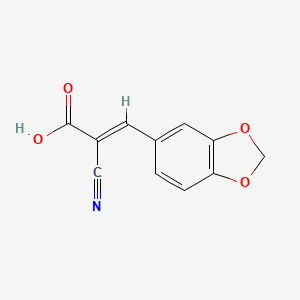

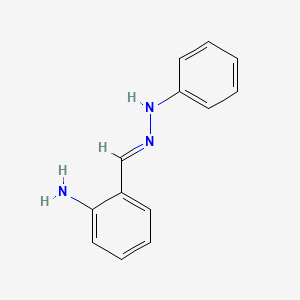

![molecular formula C19H21N3O4 B1337039 2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide CAS No. 29268-00-6](/img/structure/B1337039.png)

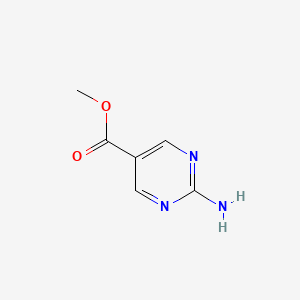

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide, or 2FPPA, is a compound that has recently been gaining attention due to its potential applications in scientific research. It is a versatile compound with a wide range of uses, from drug synthesis to biochemical and physiological effects.

Scientific Research Applications

Growth Hormone Secretagogue

“FA-Ala-Phe-NH2” has been studied for its potential as a growth hormone secretagogue . This compound can stimulate the pituitary gland to release growth hormone (GH), which is crucial for growth, metabolism, and tissue repair . It has shown remarkable GH releasing activity in various species, particularly in humans, making it a candidate for treating GH deficiencies and related disorders.

Peptide-Based Hydrogels

The compound’s ability to form peptide-based hydrogels has attracted attention for biomedical applications. These hydrogels can be used for drug delivery systems , tissue engineering , and wound healing due to their biocompatibility and modifiable properties. The self-assembly of peptides into hydrogels can be optimized by specific chemical modifications, such as the incorporation of “FA-Ala-Phe-NH2” into the peptide sequence .

Conformational Studies

“FA-Ala-Phe-NH2” can be utilized in conformational studies to understand the structure-activity relationships of peptides. By analyzing the conformational energy and assessing GH releasing activity, researchers can design more effective peptides for therapeutic applications .

Clinical Applications

Clinically, “FA-Ala-Phe-NH2” has been explored for its GH releasing effects in both healthy individuals and patients with conditions like short stature and acromegaly. Its efficacy in increasing plasma GH and IGF-I levels makes it a potential therapeutic agent for clinical use .

Supramolecular Chemistry

In the field of supramolecular chemistry , “FA-Ala-Phe-NH2” contributes to the development of new materials with self-assembling properties. These materials have potential applications in creating innovative soft materials and metal-binding peptide derivatives with antioxidant properties .

Endocrinology Research

“FA-Ala-Phe-NH2” plays a significant role in endocrinology research , particularly in understanding the mechanisms of hormone release and action. Its impact on GH release provides insights into the regulation of hormone levels and the potential for developing new endocrine therapies .

properties

IUPAC Name |

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVRPKNGOHYGE-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421471 |

Source

|

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |

CAS RN |

29268-00-6 |

Source

|

| Record name | MLS003170850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

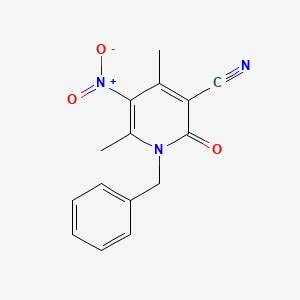

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

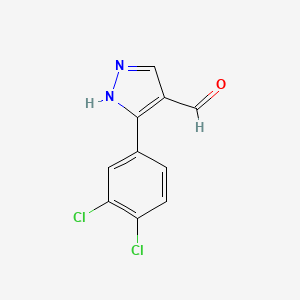

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

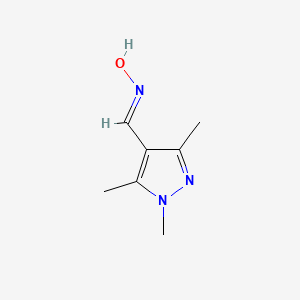

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)